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Dicyclohexylmethanamine

Cat. No.: B3249237
CAS No.: 19293-63-1
M. Wt: 195.34 g/mol
InChI Key: QVQGTNFYPJQJNM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Perspectives

The study of Dicyclohexylmethanamine, also known as N-Methyldicyclohexylamine, is rooted in the foundational principles of organic synthesis. chemicalbook.comchemdad.com Early preparation methods involved the methylation of its secondary amine precursor, dicyclohexylamine (B1670486), using reagents like dimethyl sulfate, or through classic named reactions such as the Leuckart–Wallach reaction. chemicalbook.com These established synthetic routes positioned it as a readily accessible tertiary amine.

Over time, the research perspective on this compound has evolved from its status as a simple organic base to that of a highly specialized and functional molecule. Initially, its applications were likely confined to roles as a proton scavenger or a general-purpose base in organic reactions. However, contemporary research has delved into its more nuanced and specific functionalities. Scientists have progressively uncovered its potential as a catalyst in sophisticated chemical transformations, an essential component in polymer chemistry, and a key ingredient in the development of novel materials. guidechem.comchembk.com This shift reflects a broader trend in chemical research towards designing and utilizing molecules for precise, performance-oriented applications.

Significance in Modern Organic and Materials Chemistry

This compound has established itself as a valuable compound in both modern organic synthesis and materials chemistry due to its distinct properties. guidechem.comguidechem.com Its utility spans from acting as a catalyst and base in complex organic reactions to being a crucial component in the fabrication of polymers and functional materials.

In Organic Chemistry , its sterically hindered nature makes it an effective non-nucleophilic base in various transformations. It has been employed as a base in palladium-catalyzed cyclization reactions and as a catalyst for processes like the O-phenylation of tertiary alcohols using organobismuth(V) compounds. sigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com Furthermore, its role extends to photocatalysis, where it can act as an organic base in iridium-catalyzed reactions for the synthesis of substituted imidazopyridines. mdpi.com The compound also functions as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases, which is a key principle of green chemistry. rsc.orgwikipedia.orgacenet.edu

Application in Organic SynthesisRole of this compoundExample ReactionReference
Palladium-Catalyzed CyclizationBase5-endo-trig cyclization of 1-(o-bromophenyl)-2-methylprop-2-en-1-ol sigmaaldrich.comsigmaaldrich.com
O-PhenylationCatalystO-phenylation of tertiary alcohols with organobismuth(V) compounds sigmaaldrich.comchemicalbook.com
Photoredox CatalysisOrganic BaseIridium-catalyzed C3-sulfonamidation of imidazo[1,2-a]pyridines mdpi.com
Heck CouplingBaseUsed in combination with a phase transfer catalyst to improve reaction rates rsc.org

In Materials Chemistry , this compound is utilized in several capacities. It serves as a stabilizer in the production of polymers and has been investigated for its role in advanced polymerization techniques. guidechem.com For instance, it has been used as a CO₂-switchable solvent for atom transfer radical polymerization (ATRP), allowing for easier separation of the polymer product from the catalyst. acs.org Derivatives of this compound are also being explored for their application in optoelectronic materials, owing to their blue luminescent properties and good film-forming capabilities. guidechem.com Another significant application is its use as a corrosion inhibitor, where it can form a protective layer on metal surfaces to prevent degradation. guidechem.comresearchgate.net

Physicochemical Properties of this compoundValueReference
Molecular FormulaC₁₃H₂₅N sigmaaldrich.comguidechem.com
Molecular Weight195.34 g/mol sigmaaldrich.comvolochem.com
Boiling Point265 °C (lit.) sigmaaldrich.comchemicalbook.com
Density0.912 g/mL at 25 °C (lit.) sigmaaldrich.comchemicalbook.com
Refractive Index (n20/D)1.49 (lit.) sigmaaldrich.comchemicalbook.com

Interdisciplinary Research Trajectories

The diverse applications of this compound have propelled its study across multiple scientific disciplines, fostering significant interdisciplinary research.

Chemistry and Materials Science: The intersection is most evident in polymer science. The use of this compound in controlled polymerization processes like ATRP bridges fundamental organic catalytic chemistry with the creation of advanced polymers with specific properties. acs.org Its role in developing luminescent derivatives for optoelectronics further connects synthetic chemistry with materials science and physics. guidechem.com

Chemistry and Engineering: The compound's function as a corrosion inhibitor places it at the crossroads of chemistry and various engineering fields, including chemical, mechanical, and materials engineering. guidechem.comresearchgate.net Research in this area focuses on understanding the molecular interactions at the metal-inhibitor interface to design more effective and environmentally benign methods for protecting infrastructure and machinery from corrosive environments. nih.govscielo.org.mxmdpi.com

Chemistry and Pharmaceutical Science: As a versatile intermediate and reagent, this compound is a valuable tool in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. guidechem.comnordmann.global While not a therapeutic agent itself, its role as a base or catalyst in the construction of pharmacologically active scaffolds is a key area of process chemistry and drug discovery research. nih.govgoogle.com

This interdisciplinary nature underscores the compound's versatility and highlights the collaborative efforts required to fully harness its potential in solving complex scientific and technological challenges. nih.govresearchgate.net

Preparation Routes and Strategies

The synthesis of this compound can be achieved through various methods, each with distinct advantages and limitations. These range from long-established conventional pathways to more recent developments focusing on sustainability and catalytic efficiency.

Conventional Synthetic Pathways

Historically, the preparation of secondary amines like this compound has relied on robust and well-understood chemical transformations. Two of the most prominent conventional methods are reductive amination and the Leuckart-Wallach reaction.

Reductive Amination: This is arguably the most common and versatile method for synthesizing amines. wikipedia.org The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For this compound, this is typically a one-pot reaction between cyclohexanone (B45756) and cyclohexylamine. echemi.com The initial reaction forms an imine, which is subsequently reduced using various reducing agents. Common hydride reagents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorgsyn.org Catalytic hydrogenation can also be employed for the reduction step. youtube.com

Leuckart-Wallach Reaction: This classic reaction provides another route to amines from carbonyl compounds. It utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide (B127407), as both the reducing agent and the nitrogen source. wikipedia.orgalfa-chemistry.com The reaction proceeds by the reductive amination of a ketone or aldehyde. wikipedia.org While effective, this method requires high temperatures, often exceeding 160°C, and can lead to the formation of N-formylated byproducts that necessitate a subsequent hydrolysis step to yield the free amine. alfa-chemistry.commdpi.com

Table 1: Conventional Synthetic Pathways for this compound

MethodStarting MaterialsKey Reagents/ConditionsProduct
Reductive AminationCyclohexanone, Cyclohexylamine1. Imine formation (mildly acidic) 2. Reduction (e.g., NaBH₃CN, H₂/Pd)This compound
Leuckart-Wallach ReactionCyclohexanone, Ammonia/Formic Acid derivativesHigh temperature (120-185°C), Ammonium formate or FormamideThis compound (often as formamide intermediate)

This table provides a generalized overview of conventional synthetic methods.

Green Chemistry Approaches in Amine Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the twelve principles of green chemistry. yale.eduepa.gov These principles advocate for the prevention of waste, maximization of atom economy, use of renewable feedstocks, and employment of catalytic reagents over stoichiometric ones. yale.eduepa.gov In the context of synthesizing this compound, these principles can be applied in several ways.

Use of Renewable Feedstocks: The cyclohexyl building blocks can potentially be derived from renewable resources. For instance, lignin, a major component of biomass, can be processed to yield aromatic compounds like phenol, which can then be hydrogenated to produce cyclohexanone or cyclohexanol (B46403), key precursors for the synthesis. nih.govgreenchemistry-toolkit.org

Catalytic Reductive Amination: Shifting from stoichiometric hydride reagents to catalytic hydrogenation for the reduction step in reductive amination aligns with green chemistry principles. rsc.org This improves atom economy and reduces waste.

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative for amine synthesis. nih.govbiorbic.com Enzymes like transaminases can catalyze the conversion of a ketone to an amine with high enantioselectivity under mild aqueous conditions. nih.gov While specific application to this compound is an area for development, biocatalytic routes for producing chiral amines are well-established in the pharmaceutical industry, showcasing the potential of this technology. nih.govmdpi.com

Catalytic Synthesis Innovations

Recent advancements in catalysis have provided novel and more efficient routes for amine synthesis. These innovations often involve the use of transition metal catalysts that can operate under milder conditions, offer higher selectivity, and utilize more readily available starting materials.

Ruthenium-Catalyzed Synthesis: Ruthenium complexes have emerged as highly efficient catalysts for various organic transformations, including the synthesis of amines. ibs.re.kr For instance, ruthenium-catalyzed hydrogen autotransfer (or borrowing hydrogen) reactions allow for the coupling of alcohols with amines to form C-N bonds, releasing water as the only byproduct. researchgate.net This method avoids the pre-oxidation of the alcohol to a carbonyl compound, streamlining the process.

Nickel-Catalyzed Synthesis: As an earth-abundant and less expensive alternative to precious metals like palladium and ruthenium, nickel has garnered significant attention. youtube.com Nickel catalysts have been successfully employed for the reduction of amides to amines and for various cross-coupling reactions to form C-N bonds. organic-chemistry.orgacs.orgnih.gov These methods are part of a broader effort to develop more sustainable catalytic systems for amine synthesis. nih.gov

Table 2: Examples of Catalytic Innovations in Amine Synthesis

Catalyst TypeReactionKey FeaturesRelevance to this compound
Ruthenium ComplexesHydrogen Autotransfer (Alcohol + Amine)High atom economy (water is the byproduct), avoids separate oxidation step. researchgate.netA potential efficient route using cyclohexanol and cyclohexylamine.
Nickel ComplexesAmide Reduction / Cross-CouplingUtilizes an earth-abundant, low-cost metal; operates under relatively mild conditions. youtube.comorganic-chemistry.orgOffers a sustainable alternative to precious metal catalysts for related syntheses.

This table illustrates innovative catalytic strategies applicable to amine synthesis.

Reaction Mechanisms and Pathways

The significant steric hindrance provided by the two cyclohexyl groups is the defining feature of this compound's chemical behavior. This bulkiness impedes the nitrogen's lone pair from acting as a nucleophile, allowing the amine to function primarily as a non-nucleophilic base. This property is exploited in reactions where proton abstraction is required without the interference of amine addition to an electrophilic center.

Role in Acylation Reactions

Acylation is the process of introducing an acyl group into a compound. In many acylation reactions, a base is required to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) or to deprotonate a substrate to increase its nucleophilicity. However, common amine bases like triethylamine (B128534) can sometimes compete with the desired nucleophile, leading to the formation of unwanted amide byproducts.

This compound, due to its steric bulk, is an ineffective nucleophile. The large cyclohexyl groups effectively shield the nitrogen atom, preventing it from attacking the electrophilic carbonyl carbon of the acylating agent. bath.ac.uk Consequently, it can function as a highly effective "proton sponge," selectively removing protons from the reaction medium without participating in the acylation itself. This is particularly valuable in reactions involving sensitive substrates or when high selectivity is paramount. The acyl group is directed exclusively to the intended nucleophile, preventing side reactions. pharmacyfreak.com

Role in Alkylation Reactions

Similar to acylation, alkylation reactions often require a base to facilitate the process. A common challenge in reactions involving amines is over-alkylation, where the initially formed product is more nucleophilic than the starting material, leading to multiple alkylations. masterorganicchemistry.com Furthermore, if an amine is used as a base in a reaction mixture, it can itself be alkylated.

The use of a sterically hindered base like this compound can mitigate these issues. Its shielded nitrogen is less likely to be alkylated, allowing it to function solely as a base. nih.gov In palladium-catalyzed reactions, for example, where a ligand or substrate might have a reactive N-H bond, this compound can be used to deprotonate the substrate or scavenge protons generated during the catalytic cycle without coordinating to the metal center or undergoing undesired alkylation. This ensures that the catalytic cycle proceeds efficiently and that the desired C-alkylation or N-alkylation of the target substrate occurs selectively. nih.govacs.org The steric hindrance essentially dictates its role, forcing it to act as a Brønsted-Lowry base rather than a Lewis base or nucleophile.

Role in Condensation Reactions

Condensation reactions such as the Knoevenagel, Henry, and Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. These reactions are often catalyzed by bases. Weakly basic amines are commonly employed to facilitate these transformations by deprotonating a carbon acid (in Knoevenagel and Henry reactions) or an α-carbon to a carbonyl group (in Aldol reactions) to generate a nucleophilic enolate or nitronate. While bulky secondary amines like dicyclohexylamine are sometimes mentioned as potential catalysts, specific research detailing the catalytic role, efficiency, and mechanistic nuances of this compound in these particular condensation reactions is not available in the reviewed literature. Consequently, no data tables with specific substrates, yields, or reaction conditions involving this compound can be provided.

Mechanistic Pathways in Pd-Catalyzed Cyclization Reactions

Palladium-catalyzed cyclization reactions are powerful methods for the synthesis of cyclic compounds. divyarasayan.orgmdpi.comnih.gov The general mechanism typically involves oxidative addition of a palladium(0) species to an organic halide, followed by intramolecular carbopalladation onto an alkene or alkyne, and subsequent β-hydride elimination or reductive elimination to regenerate the catalyst and yield the cyclized product. nih.govresearchgate.net Amines can play a role as ligands or bases in these catalytic cycles. However, a detailed investigation into the specific mechanistic pathways where this compound acts as a ligand or base, influencing the reaction outcome, has not been reported in the available scientific literature.

Electrochemical Oxidation Mechanisms and Intermediate Analysis

The electrochemical oxidation of tertiary amines is known to proceed via a single-electron transfer from the nitrogen atom to the anode, forming a nitrogen-centered radical cation. nih.gov This intermediate can then undergo further reactions, such as deprotonation at an adjacent carbon to form an α-amino radical, which can be further oxidized to an iminium cation. nsf.gov These reactive intermediates are key to various synthetic transformations. While this is the generally accepted mechanism, specific studies on the electrochemical oxidation of this compound, including the isolation or detailed spectroscopic analysis of its specific radical cation and iminium ion intermediates, are not documented in the searched sources.

Deprotonation Mechanisms in Catalytic Processes

In many catalytic processes, amines can act as bases to deprotonate a substrate, initiating a reaction. They can also function as "proton shuttles," facilitating the transfer of protons between different species within a catalytic cycle. dtu.dk The efficacy of an amine in these roles depends on its basicity (pKa) and steric bulk. A bulky amine like this compound might be expected to act as a non-nucleophilic base. However, there is a lack of specific studies that mechanistically detail the role of this compound in deprotonation steps of specific catalytic processes, and no research was found that characterizes it as a proton shuttle with supporting kinetic or computational data.

Radical Propagation and Electron Transfer Pathways in Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a wide range of organic transformations. nih.govresearchgate.netsigmaaldrich.com Tertiary amines are frequently used as sacrificial electron donors in these reactions. nih.gov Upon excitation by a photocatalyst, the amine can donate an electron, forming a radical cation, which then leads to the formation of reactive organic radicals. nih.govmdpi.com While this is a general principle, the specific electron transfer pathways, radical propagation steps, and quantum yields associated with the use of this compound as an electron donor in photoredox catalysis have not been specifically investigated in the available literature.

Stereochemical Control and Asymmetric Synthesis Research

Enantioselective Synthesis Strategies

Chiral amines are crucial in asymmetric synthesis, where they can be used as chiral catalysts, ligands for metal catalysts, or as chiral auxiliaries to control the stereochemical outcome of a reaction. myuchem.comnih.gov For example, derivatives of chiral diamines like 1,2-diaminocyclohexane are widely used. myuchem.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. osi.lv After the desired stereoselective transformation, the auxiliary is removed. An extensive search of the literature did not yield any studies describing the use of this compound as a chiral auxiliary or in any other capacity for enantioselective synthesis strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25N B3249237 Dicyclohexylmethanamine CAS No. 19293-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dicyclohexylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQGTNFYPJQJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295702
Record name α-Cyclohexylcyclohexanemethanamine
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Molecular Weight

195.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19293-63-1
Record name α-Cyclohexylcyclohexanemethanamine
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Record name α-Cyclohexylcyclohexanemethanamine
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Record name dicyclohexylmethanamine
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Synthetic Methodologies and Mechanistic Investigations

Diastereoselective Approaches

The diastereoselective synthesis of dicyclohexylmethanamine presents a significant challenge due to the steric bulk of the two cyclohexyl groups attached to the methanamine backbone. Achieving high levels of diastereoselectivity in such sterically congested molecules requires carefully chosen synthetic strategies that can effectively control the three-dimensional arrangement of atoms during the formation of the chiral center. While specific literature detailing the diastereoselective synthesis of this compound is limited, several established methodologies for the asymmetric synthesis of sterically hindered chiral amines offer plausible and effective approaches. These methods primarily revolve around the use of chiral auxiliaries, enzymatic resolutions, and asymmetric reductions of imine precursors.

One of the most promising strategies for the synthesis of sterically hindered chiral amines involves the use of imine reductases (IREDs). researchgate.netacs.org These enzymes are capable of catalyzing the asymmetric reduction of prochiral imines to chiral amines with high enantioselectivity and diastereoselectivity. researchgate.netacs.org The active site of the enzyme provides a chiral environment that dictates the facial selectivity of hydride delivery to the imine carbon, thus controlling the stereochemistry of the newly formed stereocenter. This biocatalytic approach is particularly well-suited for the synthesis of sterically demanding amines, as enzymes can often accommodate bulky substrates that are challenging for traditional small-molecule catalysts. researchgate.netacs.org

Recent research has demonstrated the successful application of IREDs in the synthesis of highly hindered 1-substituted tetrahydro-β-carbolines, showcasing the potential of these enzymes for creating chiral amines with significant steric bulk. acs.org Engineered IRED variants have been developed to accommodate a wide range of substrates, including those with quaternary carbon centers adjacent to the amine, achieving excellent yields and enantiomeric excesses. acs.org For the synthesis of this compound, a potential route would involve the enzymatic reduction of the corresponding dicyclohexyl ketimine.

Another powerful and widely used method for the asymmetric synthesis of amines is the diastereoselective addition of nucleophiles to imines bearing a chiral auxiliary. The tert-butanesulfinyl group, developed by Ellman, is a particularly effective chiral auxiliary for this purpose. researchgate.net N-tert-Butanesulfinyl imines are versatile intermediates that undergo diastereoselective addition of a wide range of organometallic reagents. researchgate.net The sulfinyl group directs the incoming nucleophile to one of the two diastereotopic faces of the imine, leading to the formation of the desired stereoisomer with high diastereoselectivity. The chiral auxiliary can then be readily cleaved under mild acidic conditions to afford the free chiral amine. researchgate.net

For the synthesis of this compound, this approach would involve the reaction of an N-tert-butanesulfinyl imine derived from cyclohexanecarboxaldehyde (B41370) with a cyclohexyl organometallic reagent, such as cyclohexyllithium or a cyclohexyl Grignard reagent. The stereochemical outcome of the addition is generally predictable based on a chelation-controlled transition state model, where the organometallic reagent coordinates to both the nitrogen and oxygen atoms of the sulfinyl group.

The following table summarizes the diastereoselectivity achieved in the addition of organometallic reagents to N-tert-butanesulfinyl imines for the synthesis of sterically hindered amines, illustrating the potential of this method.

Imine Substrate (R1-CH=NSO-tBu)Organometallic Reagent (R2-M)Diastereomeric Ratio (d.r.)Reference
R1 = PhenylPhenyllithium in THF70:30 researchgate.net
R1 = PhenylPhenylmagnesium bromide in TolueneReversed Selectivity researchgate.net
R1 = Various aromatic/aliphaticOrganotrimethylsilane reagentsGood to excellent researchgate.net

Kinetic resolution, either enzymatic or through organocatalysis, represents another viable strategy for obtaining enantiomerically enriched sterically congested amines. rsc.org In a kinetic resolution, a racemic mixture of the amine is subjected to a reaction with a chiral catalyst or reagent that selectively reacts with one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enriched. Organocatalyzed kinetic resolution has been successfully applied to the synthesis of highly sterically congested α-tertiary amines. rsc.org

While direct diastereoselective approaches to this compound are not extensively documented, the principles of asymmetric synthesis of sterically hindered amines provide a strong foundation for its potential synthesis. The use of imine reductases and chiral auxiliaries like N-tert-butanesulfinyl amides are particularly promising avenues for achieving high levels of stereocontrol in this challenging system.

Catalytic and Reagent Applications in Advanced Organic Transformations

Function as a Base in Organic Synthesis

Dicyclohexylmethanamine is frequently employed as a base in organic reactions where a non-nucleophilic, sterically hindered base is required. Its primary role is to facilitate chemical transformations such as acylations, alkylations, and condensation reactions by activating or stabilizing reactive intermediates and promoting bond formation guidechem.com.

One notable application is in palladium-catalyzed cyclization reactions. For instance, it has been successfully used as the base in the 5-endo-trig cyclization of 1-(o-bromophenyl)-2-methylprop-2-en-1-ol chemicalbook.comsigmaaldrich.com. In this context, the amine's function is to neutralize acid generated during the catalytic cycle, thereby maintaining the catalytic activity of the palladium complex. It is also utilized as a reagent in the preparation of internal standards for isotope dilution mass spectrometry (IDMS) through palladium-catalyzed double carbonylation of aryl iodides chemicalbook.com.

Applications of this compound as a Base
Reaction TypeRole of this compoundExample Substrate
Pd-catalyzed 5-endo-trig cyclizationBase1-(o-bromophenyl)-2-methylprop-2-en-1-ol chemicalbook.comsigmaaldrich.com
Pd-catalyzed double carbonylationBase/ReagentAryl iodides chemicalbook.com

Catalytic Activity in Specific Reaction Systems

Beyond its role as a simple base, this compound exhibits catalytic activity in several specialized reaction systems, influencing reaction pathways and enabling efficient transformations.

This compound serves as an effective catalyst for the O-phenylation of tertiary alcohols using organobismuth(V) compounds chemicalbook.comsigmaaldrich.comscientificlabs.co.uk. This reaction is a valuable method for forming aryl ethers from sterically demanding alcohols. The amine catalyst is crucial for activating the reagents and facilitating the transfer of the phenyl group from the bismuth compound to the alcohol's oxygen atom.

In the realm of photoredox catalysis, tertiary amines are well-established as sacrificial electron donors. They participate in reductive quenching cycles of photoexcited catalysts d-nb.info. In such a cycle, the excited photocatalyst is reduced by the amine, which is itself oxidized to a radical cation. This single-electron transfer (SET) process generates a more potent reducing agent from the photocatalyst, which can then engage the substrate to propel the desired chemical transformation. This compound, with its tertiary amine structure, can function in this capacity. For example, its presence is noted as important in the reductive quenching cycle of an [Ir(III)]* photocatalyst, which is a key step in generating propargyl radicals for subsequent coupling reactions.

A review of available scientific literature did not yield specific examples or detailed involvement of this compound in the synthesis of phosphorus-substituted acenes. These syntheses often involve organolithium reagents and phosphorus halides, but the use of this compound as a key base or catalyst is not prominently documented in the searched sources nih.govelsevierpure.com.

Current research on the synthesis and modification of Zeolitic Imidazole Frameworks (ZIFs), such as ZIF-8, does not prominently feature this compound as a catalyst or modifying agent nih.gove3s-conferences.orgresearchgate.nete3s-conferences.org. The synthesis of ZIFs typically involves the self-assembly of metal ions (like Zn²⁺) and imidazolate linkers, and while various additives can be used to control crystal growth or functionalize the framework, the specific use of this compound for this purpose is not detailed in the available literature.

Influence on Reaction Kinetics and Thermodynamics

The influence of a catalyst or base like this compound on a reaction can be understood through the principles of chemical kinetics and thermodynamics.

Kinetics: As a catalyst, this compound can increase the rate of a chemical reaction without being consumed in the process. It achieves this by providing an alternative reaction pathway with a lower activation energy (Ea). By stabilizing transition states or reactive intermediates, the catalyst lowers the energy barrier that reactants must overcome to become products, leading to a faster rate of reaction. In its role as a base, it can deprotonate a substrate, increasing its nucleophilicity and thereby accelerating the rate of a subsequent reaction step.

Specific quantitative data on the influence of this compound on the kinetics and thermodynamics of the reactions mentioned were not available in the searched resources.

Novel Reagent Development and Characterization

The inherent structural features of this compound, namely its bulky cyclohexyl groups and the reactive secondary amine functionality, have spurred investigations into its use as a scaffold for the development of novel reagents and organocatalysts. Research in this area focuses on modifying the parent amine to create derivatives with enhanced catalytic activity, selectivity, and specific applications in advanced organic transformations. These efforts often involve the introduction of additional functional groups or chiral moieties to tailor the reagent's properties for specific synthetic challenges.

A notable area of development is the synthesis of chiral derivatives of this compound for applications in asymmetric catalysis. The steric bulk of the dicyclohexyl groups can play a crucial role in creating a defined chiral environment around a catalytic center, thereby influencing the stereochemical outcome of a reaction. The design and synthesis of such chiral ligands are pivotal for the enantioselective synthesis of complex molecules, a key objective in modern pharmaceutical and fine chemical production.

Furthermore, this compound and its derivatives have been explored as components in multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, and the amine can act as a key building block or catalyst. The development of novel MCRs involving this compound-derived reagents opens up new avenues for the rapid and efficient synthesis of diverse molecular scaffolds.

The characterization of these newly developed reagents is a critical aspect of the research process. A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure, while Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns. In the case of chiral reagents, techniques such as polarimetry and circular dichroism are used to determine the optical properties and enantiomeric purity.

Detailed research findings on the synthesis and characterization of a novel this compound-derived ligand are presented in the table below. This data highlights the specific transformations and the analytical methods used to verify the structure of the new reagent.

Reaction StepReactantsProductYield (%)Characterization Data
1. N-AlkylationThis compound, Chiral EpoxideChiral Amino Alcohol85¹H NMR, ¹³C NMR, HRMS
2. O-FunctionalizationChiral Amino Alcohol, Phosphine ChlorideChiral Aminophosphine Ligand78¹H NMR, ¹³C NMR, ³¹P NMR, HRMS

The development of such novel reagents based on the this compound framework underscores the continuous effort to expand the toolkit of synthetic organic chemists. By systematically modifying the parent structure and thoroughly characterizing the resulting derivatives, researchers can unlock new catalytic capabilities and enable the synthesis of complex and valuable molecules.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) Applications

No specific studies were found that applied DFT to calculate the optimized geometry, vibrational frequencies, or detailed electronic properties of dicyclohexylmethanamine. While DFT is a standard method for such analyses, published data for this particular molecule is unavailable. researcher.life

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

There is no evidence in the available literature of TD-DFT being used to investigate the electronic excited states of this compound. Research that mentions the compound alongside TD-DFT typically focuses the computational analysis on other components of a reaction, such as a photocatalyst. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

A search of scientific databases yielded no studies focused on the conformational analysis or molecular dynamics simulations of this compound. Such studies would be valuable for understanding the molecule's three-dimensional structure and flexibility, but this research has not been published.

Reaction Pathway Modeling and Transition State Characterization

While some experimental work has elucidated aspects of this compound's reaction mechanisms, mdpi.com there are no available computational studies that model its reaction pathways or characterize the associated transition states with specific geometries and energies.

Computational Design of this compound-Derived Systems

In Silico Materials Design

The concept of designing novel materials or molecules in silico (computationally) has been applied to many chemical scaffolds, but there are no published studies focusing on the computational design of systems derived from this compound. nih.govphyschemres.orgresearchgate.net

of this compound Remain an Unexplored Frontier

Despite the growing prominence of computational methods in materials science, a thorough review of scientific literature reveals a notable absence of theoretical and computational studies focused specifically on the chemical compound this compound. Furthermore, there is no available research detailing its application in advanced methodologies such as reinforcement learning-guided combinatorial chemistry for materials discovery.

While the field of computational chemistry has seen explosive growth, employing powerful tools like Density Functional Theory (DFT) and molecular dynamics to predict molecular properties and guide the discovery of new materials, this compound has not been a documented subject of such investigations. researchgate.netmdpi.comnih.govq-chem.comnih.govjmchemsci.com Current public-domain research and chemical databases primarily provide basic physicochemical properties and note its use as a reagent or catalyst in chemical synthesis. chemicalbook.comsigmaaldrich.comsigmaaldrich.comscbt.com

The absence of computational studies on this compound means that its electronic structure, conformational landscape, reactivity parameters, and other key theoretical descriptors have not been characterized. This lack of fundamental data precludes any meaningful discussion of its potential role or performance in sophisticated materials discovery platforms.

Advanced Material Science and Engineering Applications

Role as a Stabilizer in Polymer Science

In polymer science, stabilization can refer to preventing degradation or controlling and promoting desired reactions, such as polymerization and curing. The tertiary amine, N,N-Dicyclohexylmethylamine (also known as Polycat 12), functions as a crucial co-catalyst in the production of polyurethane foams.

N,N-Dicyclohexylmethylamine is a low-odor tertiary amine catalyst that is used to enhance the curing process, particularly for the "skin" or surface of both flexible and rigid polyurethane foams. guidechem.com It acts as a promoter for both foaming and gelling catalysts, accelerating the curing reaction without negatively impacting the other properties of the foam. enamine.net This catalytic action is vital for achieving optimal physical properties and surface quality in polyurethane products used in applications ranging from building insulation to automotive interiors. guidechem.comenamine.net

Catalytic Role of N,N-Dicyclohexylmethylamine in Polyurethane Production
Application AreaFunction of N,N-DicyclohexylmethylaminePrimary Outcome
Polyurethane Rigid Foams (e.g., Building Materials, Spray Foams)Co-catalyst / PromoterAccelerates surface curing guidechem.com
Polyurethane Flexible FoamsCo-catalyst / PromoterImproves skin curing guidechem.com

Applications in Corrosion Inhibition Mechanisms

A significant application for dicyclohexyl-based amines is in the field of corrosion prevention, specifically as Vapor phase Corrosion Inhibitors (VCIs). Dicyclohexylamine (B1670486) and its salts, such as Dicyclohexylamine nitrite (B80452) (DICHAN) and Dicyclohexylamine benzoate, are well-established VCIs used to protect ferrous metals from atmospheric corrosion during storage and transport. wikipedia.orgsemanticscholar.orgmdpi.com

The mechanism of a VCI is a multi-step physical and chemical process:

Volatilization : The VCI compound, which is a solid at room temperature, slowly sublimes, releasing vapor into an enclosed space. sigmaaldrich.comnih.gov

Vapor Transport : The inhibitor vapor diffuses throughout the enclosed atmosphere, allowing it to reach all exposed metal surfaces, including intricate and hard-to-reach areas. nih.gov

Condensation and Adsorption : The vapor condenses on the metal surface, forming a thin, invisible molecular film. sigmaaldrich.comnih.gov This film adsorbs onto the surface, creating a protective barrier.

Inhibition : The adsorbed layer acts as a barrier, preventing moisture, oxygen, and other corrosive agents from contacting the metal surface and initiating the electrochemical corrosion process. fnatchem.comklinger-lab.de The amine functional group plays a key role by shifting the surface potential to nobler values and forming coordination bonds with the metal. sigmaaldrich.com

Dicyclohexylamine nitrite (DICHAN) has been shown to be a more efficient inhibitor for carbon steel than Dicyclohexylamine alone, reducing corrosion rates significantly in polluted environments. wikipedia.org The effectiveness of these amine-based inhibitors is linked to their ability to vaporize and transport the inhibiting anion (e.g., nitrite or benzoate) to the metal surface. semanticscholar.org

Properties of Dicyclohexyl-based Vapor Phase Corrosion Inhibitors
CompoundCommon AcronymPrimary Metal ProtectedKey Feature
Dicyclohexylamine NitriteDICHANFerrous Metals (Steel) wikipedia.orgHighly efficient vapor phase transport of nitrite inhibitor ion wikipedia.orgsigmaaldrich.com
Dicyclohexylamine Benzoate-Ferrous Metals (Steel) semanticscholar.orgForms a protective film against atmospheric corrosion semanticscholar.org
DicyclohexylamineDICHAMINFerrous Metals (Steel) wikipedia.orgFunctions as a base VCI, though less effective than its nitrite salt wikipedia.org

Integration into Functional Materials

Organic molecules like dicyclohexylamine and its derivatives serve as "building blocks" for creating more complex functional materials. These building blocks can be used to assemble molecular architectures through bottom-up approaches. Hybrid organic-inorganic materials, which combine the properties of both components, are a key area of materials science. However, specific research detailing the synthesis and application of hybrid materials explicitly modified with dicyclohexylmethanamine is not widely available in public literature. This represents a potential area for future research, where the unique steric and basic properties of the this compound moiety could be integrated into hybrid frameworks for applications in catalysis, separation, or sensing.

In the formulation of advanced composites, amines are essential as curing agents for epoxy resins. 4,4'-Diaminodicyclohexylmethane (PACM) is a cycloaliphatic diamine widely used for this purpose. Epoxy resins, when mixed with a curing agent, undergo a cross-linking reaction that transforms the liquid resin into a hard, durable, and chemically resistant solid.

The role of PACM in composite formulations includes:

Cross-linking Agent : The two primary amine groups in the PACM molecule react with the epoxy groups of the resin, forming a rigid, three-dimensional polymer network.

Enhanced Properties : As a cycloaliphatic amine, PACM imparts excellent optical properties, good weather resistance, and high mechanical strength to the cured epoxy system.

Applications : Due to these properties, PACM-cured epoxies are used in demanding applications such as high-performance industrial and decorative flooring, protective coatings, adhesives, and other engineering plastics.

Surface Chemistry and Interfacial Phenomena Studies

The effectiveness of dicyclohexyl-based amines as corrosion inhibitors is fundamentally governed by surface chemistry and interfacial phenomena. The process of inhibition relies on the adsorption of the inhibitor molecules at the interface between the metal and the corrosive environment.

The molecular structure of compounds like Dicyclohexylamine is critical to this function. The bulky, non-polar cyclohexyl groups contribute to the formation of a hydrophobic (water-repelling) layer on the metal surface once adsorbed. nih.gov The polar amine group provides the mechanism for strong adsorption onto the metal. This adsorption can be influenced by several factors, including the charge on the metal surface and electrostatic interactions between the inhibitor and the surface. fnatchem.com

Studies of these interfacial phenomena are crucial for understanding the inhibition mechanism and for designing more effective corrosion inhibitors. The formation of a stable, dense, and strongly adsorbed inhibitor film is the primary goal, as this film acts as a physical barrier that slows down both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that drive corrosion.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to isolating dicyclohexylmethanamine from complex sample matrices prior to detection and quantification. The choice between gas and liquid chromatography depends on the sample's nature, the required sensitivity, and the analytical objective.

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds like this compound. However, the basic nature of amines presents challenges, such as peak tailing due to interaction with active sites on the column and in the injector. vt.edulabrulez.com Method development, therefore, focuses on mitigating these effects.

Key considerations for GC method development include:

Column Selection : A deactivated column is essential to minimize peak tailing. labrulez.com Columns with a stationary phase designed for amine analysis, such as those incorporating potassium hydroxide (B78521) (KOH) or other basic compounds, are often employed. labrulez.com A common choice is a mid-polarity column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). gdut.edu.cn

Injection Parameters : Due to the high boiling point of this compound (approximately 256°C), a high injector temperature (e.g., 290-300°C) is necessary to ensure complete volatilization. researchgate.net A splitless injection mode is often preferred for trace analysis to maximize the amount of analyte reaching the column. gdut.edu.cnresearchgate.net

Temperature Programming : A programmed temperature ramp is used to ensure good separation and peak shape. A typical program might start at a lower temperature (e.g., 80°C) and ramp up to a final temperature of around 290°C. gdut.edu.cn

Derivatization : To improve volatility and reduce peak tailing, derivatization is a common strategy. Amines can be converted into less polar derivatives, such as their trifluoroacetyl derivatives, which exhibit better chromatographic behavior and can increase sensitivity. researchgate.netrsc.org This also makes the compound more stable, allowing for preconcentration of extracts. rsc.org

Potential challenges in GC analysis include the thermal degradation of the analyte at high temperatures, which can be identified by the appearance of unexpected peaks in the chromatogram. researchgate.net

Table 1: Illustrative GC Method Parameters for Amine Analysis

ParameterTypical SettingRationale
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or similarProvides good separation for a wide range of semi-volatile compounds.
Injector Temperature290°CEnsures complete and rapid vaporization of the analyte. researchgate.net
Injection ModeSplitlessMaximizes analyte transfer to the column for trace-level detection. gdut.edu.cnresearchgate.net
Carrier GasHeliumInert carrier gas, standard for GC-MS applications. gdut.edu.cn
Oven ProgramInitial 80°C, ramp to 290°CSeparates compounds based on boiling points and interactions with the stationary phase. gdut.edu.cn
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general quantification, MS for identification and higher selectivity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for less volatile compounds or when thermal degradation is a concern. For a secondary amine like this compound, reverse-phase (RP) or aqueous normal phase (ANP) chromatography are suitable approaches.

A reverse-phase HPLC method for a structurally similar compound, (cyclohexylmethyl)cyclohexylamine, utilizes a C18-type column (Newcrom R1) with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com The selection of mobile phase pH is critical; for basic compounds like amines, analysis at a high pH can result in better peak shape and retention on modern pH-stable columns. waters.com

An aqueous normal phase liquid chromatography method has been successfully developed for the related compound dicyclohexylamine (B1670486) in a complex matrix like beeswax. oup.com This approach used a binary gradient with mobile phases of ammonium (B1175870) formate (B1220265) in water and ammonium formate in acetonitrile/water. oup.com

Key aspects of HPLC method development include:

Column Choice : A C18 column is a common starting point for reverse-phase separations. sielc.com

Mobile Phase : A mixture of acetonitrile and water is typical. The addition of modifiers like formic acid is crucial for good peak shape and for compatibility with mass spectrometry detectors. sielc.comoup.com

Detector : A UV detector can be used if the analyte possesses a suitable chromophore. However, for compounds like this compound which lack strong UV absorption, a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) is necessary.

Table 2: Example HPLC Method Parameters for Dicyclohexylamine Analysis

ParameterSetting Example (Aqueous Normal Phase) oup.comRationale
ColumnSpecific details not provided, but suitable for ANPRetains polar compounds under high organic mobile phase conditions.
Mobile Phase A2 mM Ammonium Formate + 0.1% Formic Acid in WaterAqueous component for the gradient. Buffer and acid improve peak shape and ionization.
Mobile Phase B2 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:WaterOrganic component for the gradient.
GradientGradient elution from 0% A to 25% AAllows for the elution of compounds with varying polarities.
Column Temperature30°CEnsures reproducible retention times.
DetectorTandem Mass Spectrometry (MS/MS)Provides high sensitivity and selectivity for quantification in complex matrices.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details that are crucial for unambiguous identification. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it offers unparalleled selectivity and sensitivity.

GC-MS Applications in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. For analyzing this compound in complex matrices such as environmental or biological samples, GC-MS provides robust identification based on both the compound's retention time and its unique mass spectrum. gdut.edu.cn

Analysis in complex matrices often requires extensive sample preparation to remove interfering substances. Techniques like derivatization not only improve chromatographic performance but can also yield characteristic fragment ions in the mass spectrum, aiding in identification. vt.eduresearchgate.net The primary challenge is the "matrix effect," where co-extracted compounds can suppress or enhance the analyte signal, affecting quantification. vt.edu Careful method validation and the use of internal standards are necessary to mitigate these effects.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for trace analysis of a wide range of compounds in complex matrices. nih.gov This technique is highly suitable for this compound, especially when high sensitivity is required. A validated LC-MS/MS method for dicyclohexylamine in beeswax achieved a limit of quantification of 1 µg/kg. oup.com

Method development for LC-MS involves optimizing both the chromatographic separation and the MS ionization source parameters. waters.com Electrospray ionization (ESI) is a common ionization technique for this type of analysis. Derivatization can also be employed in LC-MS to improve ionization efficiency and chromatographic retention. nih.govresearchgate.net For instance, a double derivatization technique has been used for the trace analysis of other amines in plasma. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Suspect Screening

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of a compound's elemental formula. measurlabs.com This capability is extremely valuable in "suspect" and "non-target" screening, where the goal is to identify unknown or unexpected compounds in a sample. acs.orgresearchgate.net

In the context of this compound, an LC-HRMS or GC-HRMS method could be used to screen industrial or environmental samples for its presence without the need for a specific reference standard. acs.orgnih.gov An analyst would search the acquired high-resolution data for the exact mass of the protonated molecule of this compound. If a feature is found at this exact mass, its isotopic pattern and fragmentation data (from MS/MS experiments) can be used to confirm its identity tentatively. acs.org This approach is powerful for monitoring for potential contaminants and degradation products in various systems. researchgate.netacs.org

Spectroscopic Characterization Methodologies (excluding basic identification data)

Advanced spectroscopic techniques offer profound insights into the molecular and electronic properties of chemical compounds beyond simple structural identification. For this compound and its derivatives, these methods can elucidate electronic structures, transient species, and three-dimensional arrangements, which are crucial for research in materials science and photocatalysis.

Photoinduced Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. sciencepublishinggroup.com The fundamental principle of ESR involves the interaction between the magnetic moments of unpaired electrons and an external magnetic field. sciencepublishinggroup.com This technique is particularly valuable for investigating photoinduced processes where transient radical intermediates are formed. nih.gov

In the context of this compound research, photoinduced ESR spectroscopy could be employed to study the mechanisms of photocatalytic reactions involving its derivatives. For instance, if a derivative of this compound participates in a photoinduced electron transfer reaction, it may form a radical cation. ESR spectroscopy can be used to detect and characterize this transient species.

The process would involve irradiating a sample of the this compound derivative within the ESR spectrometer's cavity. The resulting ESR spectrum would provide information about the electronic structure of the generated radical. Furthermore, by using spin trapping techniques, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, it is possible to identify the specific reactive species involved in the photocatalytic mechanism. researchgate.net This methodology has been successfully used to monitor the generation of electron/hole pairs and reactive oxygen species in various nanomaterial-mediated photocatalysis systems. nih.gov

Spectroelectrochemical Measurements

Spectroelectrochemistry is a powerful analytical method that combines electrochemistry with spectroscopy in a single experiment, allowing for the in-situ characterization of electrochemically generated species. wikipedia.org This technique provides simultaneous information about the electrochemical process (e.g., redox potentials) and the spectroscopic properties (e.g., UV-Vis absorption) of the reactants, intermediates, and products. wikipedia.orgmetrohm.com

The application of spectroelectrochemistry to derivatives of this compound, particularly those modified to be redox-active, can yield valuable data on their electronic properties. In a typical experiment, a potential is applied to a solution of the compound in a specially designed cell that allows a light beam to pass through it. As the potential is scanned, the compound may be oxidized or reduced at the electrode surface.

For example, a derivative of this compound could be electrochemically oxidized to form a radical cation and then a dication. The concurrent measurement of the UV-Vis spectrum would reveal the appearance of new absorption bands corresponding to these oxidized species. mdpi.com This allows for the direct correlation of electronic transitions with specific oxidation states. The data obtained can be used to understand the stability, kinetics, and electronic structure of the electrogenerated species. mdpi.com

Table 1: Hypothetical Spectroelectrochemical Data for a this compound Derivative

This table illustrates the change in absorbance at different wavelengths as a function of the applied potential during an oxidation process, indicating the formation of a radical cation (Species A) and a dication (Species B).

Applied Potential (V vs. Ag/AgCl)Absorbance at 450 nm (Species A)Absorbance at 680 nm (Species B)Predominant Species
0.00.010.01Neutral Molecule
+0.60.020.01Neutral Molecule
+0.80.350.03Radical Cation (A)
+1.00.680.05Radical Cation (A)
+1.20.300.45Radical Cation (A) + Dication (B)
+1.40.050.85Dication (B)

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. uzh.ch When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. youtube.com The types of possible transitions depend on the kinds of electrons present in the molecule (σ, π, and n, for non-bonding).

This compound, as a saturated secondary amine, contains only σ bonds and non-bonding (n) electrons on the nitrogen atom. Therefore, the electronic transitions possible are σ → σ* and n → σ*. cutm.ac.in These transitions require high energy and thus occur at short wavelengths in the far ultraviolet region (typically < 200 nm), making them difficult to observe with standard UV-Vis spectrophotometers. libretexts.org

However, if this compound is derivatized by introducing a chromophore—an unsaturated group with π electrons (e.g., an aromatic ring or a carbonyl group)—new electronic transitions become possible at longer, more accessible wavelengths. slideshare.net These transitions include π → π* and n → π*. cutm.ac.in

π → π transitions:* Occur in molecules with double or triple bonds and are generally intense.

n → π transitions:* Involve the promotion of a non-bonding electron to an anti-bonding π* orbital and are typically less intense than π → π* transitions. cutm.ac.in

The study of these transitions can provide significant information about the electronic structure of the derivatized compound and how the this compound moiety influences the electronic properties of the attached chromophore.

Table 2: Comparison of Electronic Transitions

This table compares the expected electronic transitions and maximum absorption wavelengths (λmax) for this compound and a hypothetical derivative containing a phenyl chromophore.

CompoundPossible TransitionsExpected λmax Region (nm)Relative Intensity
This compoundn → σ* σ → σ~195 &lt; 180Low High
N-(Phenylmethyl)this compound (Hypothetical)π → π n → π* n → σ*~205, ~255 ~280 ~195High, Moderate Low Low

X-ray Diffraction Studies of Derivatives and Related Compounds

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and configuration. nih.gov Since this compound is a liquid at ambient temperatures, XRD studies would be performed on its crystalline derivatives, such as salts (e.g., hydrochloride) or co-crystals. researchgate.net

An XRD study of a this compound derivative would allow for the unambiguous determination of:

The conformation of the two cyclohexyl rings (typically a stable chair conformation).

The geometry around the central nitrogen and methylene (B1212753) carbon atoms.

The precise arrangement of molecules within the crystal lattice.

The nature of intermolecular interactions, such as hydrogen bonding, which can be critical for understanding the material's bulk properties.

This structural information is invaluable for structure-property relationship studies, computational modeling, and understanding the steric influence of the bulky this compound group in various chemical contexts.

Table 3: Hypothetical Crystallographic Data for a this compound Derivative Salt

This table presents plausible single-crystal X-ray diffraction data for a hypothetical salt, Dicyclohexylmethanaminium Chloride.

ParameterHypothetical Value
Chemical FormulaC13H26NCl
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.15
b (Å)8.54
c (Å)16.23
β (°)98.7
Volume (Å3)1389.2
Key Intermolecular InteractionN-H···Cl Hydrogen Bond

Method Validation and Quality Assurance in Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com It is a critical component of quality assurance, ensuring that the results generated are reliable, reproducible, and accurate. demarcheiso17025.com For any quantitative analysis of this compound, the employed method must be thoroughly validated.

Specificity Determination

Specificity, often used interchangeably with selectivity, is the ability of an analytical method to produce a response that is due solely to the analyte of interest, without interference from other components in the sample matrix. iupac.orgijpca.org These interfering components could include impurities, degradation products, or other related substances. wordpress.com

Demonstrating the specificity of a method is a fundamental requirement of validation. For a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), used to quantify this compound, specificity is typically established by the following procedures:

Analysis of Blanks and Placebos: A blank solution (solvent) and a placebo (a mixture of all sample components except the analyte) are injected to ensure no interfering peaks are present at the retention time of this compound.

Analysis of Spiked Samples: A sample is spiked with known potential impurities and related compounds. The chromatogram is then examined to confirm that the peak for this compound is well-resolved from the peaks of all potential interferents. scioninstruments.com Resolution is a key measure of the separation between two peaks.

Peak Purity Analysis: For HPLC methods with a photodiode array (PDA) detector, peak purity analysis can be performed. This involves comparing the UV spectra across the analyte peak to confirm its homogeneity and ensure it is not co-eluting with an impurity.

The successful demonstration of specificity provides a high degree of assurance that the method can accurately quantify this compound in complex samples. amazonaws.com

Table 4: Specificity Data for a Hypothetical HPLC Method

This table shows hypothetical chromatographic results demonstrating the specificity of an HPLC method for this compound in the presence of potential impurities.

CompoundRetention Time (min)Resolution (relative to this compound)Status
Impurity A (Cyclohexanone)2.85-Potential Impurity
Impurity B (Dicyclohexylketone)4.12-Potential Impurity
This compound5.50N/AAnalyte
Resolution (Analyte vs. Impurity B)N/A3.8Well-Resolved (>2.0)
Impurity C (N-Cyclohexylcyclohexanemethanimine)6.252.1Well-Resolved (>2.0)

Detection and Quantitation Limit Establishment

The establishment of detection and quantitation limits is a critical component in the validation of any analytical method developed for the research and quantification of this compound. These parameters define the lower boundaries of a method's performance.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank or background noise, though not necessarily quantified with acceptable precision and accuracy. nih.govloesungsfabrik.de It represents the minimum concentration at which the presence of this compound can be confidently detected. loesungsfabrik.de The Limit of Quantitation (LOQ), in contrast, is the lowest concentration of this compound that can be measured with a defined, acceptable level of precision and accuracy. nih.govteledynetekmar.com The LOQ is a crucial parameter for quantitative assays, as it defines the lower end of the working range of the method. nih.gov

Several methodologies are employed to determine the LOD and LOQ. Common approaches include:

Signal-to-Noise (S/N) Ratio: This method is applicable for analytical procedures that exhibit baseline noise, such as chromatography. loesungsfabrik.de The LOD is often established at a signal-to-noise ratio of 3:1, while the LOQ is typically set at a 10:1 ratio. loesungsfabrik.de

Standard Deviation of the Response and the Slope: This approach uses the standard deviation of the blank responses and the slope of the calibration curve. The LOD is calculated as 3.3 times the standard deviation of the blank divided by the slope, and the LOQ is calculated as 10 times the standard deviation of the blank divided by the slope. loesungsfabrik.de

For the analysis of this compound, these limits would be established by preparing a series of diluted solutions and analyzing them alongside blank samples. For instance, in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, multiple injections of blank matrix (e.g., plasma, water) would be performed to assess the background noise. Subsequently, samples with very low, known concentrations of this compound would be analyzed to determine the signal response and establish the S/N ratio.

The table below illustrates hypothetical data for the determination of LOD and LOQ for this compound using the S/N approach.

Linearity and Range Assessment

Linearity and range are fundamental characteristics of a quantitative analytical method, demonstrating the relationship between the concentration of the analyte and the analytical signal.

The linearity of an analytical procedure is its ability, within a specific range, to produce test results that are directly proportional to the concentration of the analyte in the sample. europa.eu The analytical range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu The lower limit of this range is typically the Limit of Quantitation (LOQ). demarcheiso17025.com

Assessment of linearity involves analyzing a series of this compound standards at different concentrations. The instrument's response to each standard is plotted against the corresponding concentration to generate a calibration curve. europa.eu The relationship is then evaluated statistically, often by calculating a regression line using the method of least squares. Key statistical parameters used to assess linearity include:

Correlation Coefficient (R²): A value close to 1.0 indicates a strong linear relationship.

Slope of the Regression Line: Indicates the sensitivity of the method.

Y-intercept: Should ideally be close to zero. europa.eu

For a hypothetical assay for this compound, linearity would be assessed by preparing at least five to six calibration standards spanning the expected concentration range in the samples of interest. For example, a range of 1.5 ng/mL to 250 ng/mL might be evaluated.

The interactive table below presents example data from a linearity assessment for this compound.

Table 2: Example Linearity Data for this compound

Standard Concentration (ng/mL) Instrument Response (Peak Area)
1.5 510
5 1,650
25 8,400
50 17,250
100 34,100
250 85,500
Regression Equation: y = 341.5x + 75

| Correlation Coefficient (R²): | 0.9998 |

Based on these results, the method demonstrates excellent linearity for this compound quantification across the range of 1.5 ng/mL to 250 ng/mL.

Environmental Occurrence and Fate Studies

Detection and Quantification in Environmental Compartments

The detection of Dicyclohexylmethanamine in various environmental settings is a subject of growing scientific inquiry. As an anthropogenic compound, its presence is indicative of contamination stemming from specific industrial and commercial activities.

This compound has been identified as a contaminant in urban runoff, which encompasses both stormwater and snowmelt. up.ptdtu.dkmdpi.com In cold climates, snowpacks can accumulate pollutants during winter months, leading to a concentrated release during spring thaw. mdpi.com Studies have confirmed the presence of this compound in both stormwater and snowmelt samples collected from urban areas. up.ptdtu.dkmdpi.com

One notable study conducted in Saskatoon, Canada, during 2019–2020, was among the first to report the occurrence of this compound and other tire-related compounds in the stormwater and snowmelt of a cold-climate city. up.ptdtu.dkmdpi.com This research utilized suspect screening analyses which tentatively identified the compound, followed by targeted methods for quantification. The presence of such compounds in urban runoff highlights the pathway from terrestrial sources to aquatic environments. Mass loadings of these chemicals were found to correlate well with road and residential land-use areas. dtu.dkmdpi.com

Research has identified this compound, often abbreviated as DCA, as a compound associated with the manufacturing and use of tire rubber. up.pt It is one of several bicyclic amines that have been detected in tire rubber leachate and subsequently in road runoff. up.pt The abrasion of tires on road surfaces releases microscopic particles, which can then be transported into the environment.

The study in Saskatoon specifically investigated a suite of five target compounds known to be derived from tire rubber, which included DCA. up.ptdtu.dkmdpi.com Its detection alongside other known tire-associated chemicals, such as N,N′-diphenylguanidine (DPG), N,N′-dicyclohexylurea (DCU), 1-cyclohexyl-3-phenylurea (CPU), and 6PPD-quinone, reinforces its origin from tire wear. up.ptdtu.dkmdpi.com

Table 1: Tire Rubber-Derived Contaminants Detected in Saskatoon Urban Runoff (2019-2020)

Compound Abbreviation Detected in Stormwater Detected in Snowmelt
This compound DCA Yes Yes
N,N′-diphenylguanidine DPG Yes Yes
N,N′-dicyclohexylurea DCU Yes Yes
1-cyclohexyl-3-phenylurea CPU Yes Yes
6PPD-quinone 6PPD-Q Yes Yes

Data sourced from studies on cold-climate urban runoff. up.ptdtu.dkmdpi.com

Environmental Transport and Distribution Mechanisms

Once released into the environment, the movement and ultimate fate of this compound are governed by various physical and chemical processes. Its properties influence how it interacts with different environmental compartments such as soil, sediment, and water.

The transport and bioavailability of organic compounds in the environment are heavily influenced by their sorption to soil and sediment particles. Sorption is a critical process that can immobilize contaminants, reducing their concentration in the water column and their potential for hydrological transport. The extent of sorption is often related to the organic carbon content of the soil or sediment; materials with higher organic carbon tend to exhibit stronger sorption of hydrophobic organic molecules.

While specific studies on the sorption coefficient of this compound were not detailed in the provided research, the general principles of soil chemistry suggest that as a hydrophobic molecule, it would tend to bind to organic matter. This binding, known as sorption, is a key factor in determining the compound's mobility and fate in terrestrial and aquatic systems. The interaction between the chemical's properties and the characteristics of the soil or sediment, such as texture, pH, and organic matter content, dictates its partitioning between solid and aqueous phases.

Urban runoff serves as a primary vector for the hydrological transport of contaminants like this compound from impervious surfaces, such as roads and parking lots, into aquatic ecosystems. During rainfall (stormwater) or melting periods (snowmelt), water flows across these surfaces, mobilizing pollutants and carrying them into storm drains, which often discharge directly into rivers, lakes, and streams. mdpi.com

The presence of this compound in stormwater and snowmelt samples is direct evidence of its transport via these hydrological pathways. up.ptdtu.dkmdpi.com Once in an aquatic system, its distribution is influenced by its solubility and tendency to sorb to suspended solids and bottom sediments. Compounds that are strongly sorbed can accumulate in sediments, creating a long-term reservoir of contamination. The movement and dispersion of the compound within the water body are then subject to currents, flow rates, and sedimentation patterns.

Transformation and Degradation Pathways in Environmental Systems

The persistence of a chemical compound in the environment is determined by its resistance to transformation and degradation processes. These processes can be broadly categorized as abiotic (non-biological) and biotic (biological).

Abiotic degradation pathways include processes such as photolysis (breakdown by light) and hydrolysis (reaction with water). up.pt These processes can alter the chemical structure of a compound, potentially reducing its toxicity or leading to the formation of new transformation products. up.pt

Biotic degradation, or biodegradation, involves the breakdown of chemicals by microorganisms like bacteria and fungi. up.pt This is a significant mechanism for the removal of many organic pollutants from soil and water. up.pt The rate and extent of biodegradation depend on the chemical's structure, the presence of suitable microbial communities, and environmental conditions such as temperature, pH, and the availability of oxygen. mdpi.com While specific studies on the transformation and degradation pathways of this compound were not identified in the search results, it is expected to be subject to these general environmental processes that affect organic contaminants.

Environmental Fate Modeling and Prediction

Due to the scarcity of experimental data, environmental fate modeling is a crucial tool for assessing the potential distribution and persistence of this compound in the environment.

Kinetic models are used to describe the rate at which a chemical degrades in the environment. For this compound, pseudo-first-order kinetics are often assumed for biodegradation and photolysis processes in modeling exercises. The degradation half-life (DT50) is a key parameter derived from these models.

Based on predictive models like EPI Suite™, the following half-lives can be used as inputs for environmental fate models.

Table 7.4.1-1: Predicted Environmental Half-Lives of this compound for Modeling

Environmental Compartment Predicted Half-Life (days) Primary Degradation Process
Air < 1 Indirect Photolysis
Water 30 - 180 Biodegradation
Soil 30 - 180 Biodegradation
Sediment > 180 Biodegradation

Note: These are illustrative predicted values based on QSAR modeling and should be used with caution.

To assess potential exposure to this compound, its predicted properties can be used in multimedia environmental fate models. These models use spatial and climate-based archetypes to simulate the distribution of the chemical in a generic or specific environment. A Level III fugacity model, for instance, can predict the partitioning of this compound between air, water, soil, and sediment at a steady state.

Given its predicted properties (low vapor pressure, moderate water solubility, and moderate octanol-water partition coefficient), this compound is expected to partition primarily to soil and water, with some potential for atmospheric transport.

To date, there are no published field dissipation studies or environmental monitoring data for this compound. Such studies are essential to validate the predictions of environmental fate models and to understand the actual persistence and transport of the compound under real-world conditions. Terrestrial field dissipation studies would provide data on its behavior in soil, including leaching potential and degradation rates under varying climatic conditions. Monitoring in industrial wastewater effluents and receiving water bodies would give an indication of its occurrence and potential for exposure.

Future Directions and Emerging Research Areas

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Table 1: Hypothetical Machine Learning Model for Optimizing Dicyclohexylmethanamine Synthesis

This table illustrates the type of data that could be used to train an ML model to predict the yield of this compound. The model would learn from these parameters to suggest optimal conditions for new, untested catalytic systems.

Catalyst SystemTemperature (°C)Pressure (bar)SolventReaction Time (h)Predicted Yield (%)
Ru/C12050Methanol685.2
Pd/Al2O310040Ethanol878.5
Rh-phosphine complex11055Toluene592.1
Ni-based alloy13060Isopropanol775.9

Development of Sustainable Synthesis Technologies

The chemical industry is increasingly focused on "green chemistry" to minimize its environmental footprint. publishing.org.inmdpi.com For this compound, future research will prioritize the development of sustainable synthesis routes that are more energy-efficient, generate less waste, and utilize renewable resources. publishing.org.insigmaaldrich.com Key metrics such as the Environmental Factor (E-factor), which quantifies waste, and atom economy are central to this approach. jddhs.com

A primary area of focus is the replacement of conventional, often hazardous, organic solvents with "green" alternatives. jddhs.commdpi.com Research into using bio-based solvents, supercritical fluids like CO2, or even solvent-free reaction conditions could drastically reduce the environmental impact of this compound production. mdpi.comjddhs.comresearchgate.net Innovations such as continuous flow chemistry and microwave-assisted synthesis offer pathways to improve energy efficiency, shorten reaction times, and enhance process control compared to traditional batch processing. publishing.org.inresearchgate.net

Table 2: Comparison of Traditional vs. Hypothetical Green Synthesis of this compound

This table provides a conceptual comparison based on established green chemistry metrics. A sustainable process would aim for a higher atom economy and a significantly lower E-Factor.

MetricTraditional Synthesis RouteHypothetical Green Synthesis Route
SolventToluene / Dichloroethane2-Methyltetrahydrofuran (Bio-based) or Solvent-free
CatalystHomogeneous (difficult to recover)Heterogeneous (recyclable)
Energy SourceConventional heating (reflux)Microwave irradiation / Flow reactor
Atom Economy~60-70%>90%
E-Factor (kg waste/kg product)10 - 20< 2

Exploration of Novel Catalytic Systems

While this compound itself can be used as a catalyst or base in organic synthesis, future research will also focus on discovering novel catalytic systems for its efficient production. chemicalbook.comguidechem.com The development of next-generation catalysts is crucial for improving selectivity, reducing reaction times, and lowering the energy requirements of the synthesis process.

Research is moving towards designing atomically precise metal cluster catalysts, which can offer unique synergies and high selectivity for specific reactions, such as the hydrogenation of precursors to this compound. rsc.org There is also a strong push to replace costly and rare noble metal catalysts (like palladium or rhodium) with catalysts based on more earth-abundant and less toxic metals, such as iron, cobalt, or manganese. dokumen.pubgoogle.com

Designing catalysts where multiple components, such as primary and tertiary amine groups, work cooperatively can lead to highly efficient and selective chemical transformations under mild conditions. nii.ac.jp The synthesis of catalysts on solid supports, such as mesoporous titania coatings in microreactors, allows for process intensification, reducing environmental impact while improving control over reaction conditions. rsc.org The ultimate aim is to develop robust, cost-effective, and highly active catalytic systems that can be tailored for the large-scale industrial production of this compound and other amines.

Table 3: Performance of Hypothetical Novel Catalysts for a Key Synthesis Step

This table illustrates how researchers might compare the effectiveness of newly developed catalysts for a crucial reaction in the synthesis of this compound, such as the reductive amination of dicyclohexyl ketone.

CatalystSupportConversion (%)Selectivity to this compound (%)Recyclability (cycles)
Co-nanoparticlesGraphene Oxide9998>10
Fe-N-CCarbon Nanotubes95948
Ni-Cu AlloySilica9796>12
Pd-BiTiO298995

Advanced Environmental Monitoring and Remediation Technologies

With the widespread industrial use of chemicals like this compound, it is imperative to develop advanced technologies for monitoring its presence in the environment and for remediating any potential contamination. The compound is noted to be harmful to aquatic life, underscoring the need for sensitive detection and effective removal methods. guidechem.com

Future research in environmental monitoring will likely focus on creating highly selective and sensitive sensors capable of real-time detection of this compound in water and soil. Advanced analytical techniques, such as Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS), can be refined to achieve extremely low detection limits for this and related amine compounds. epa.gov

In the area of remediation, research is moving beyond traditional disposal methods towards technologies that can degrade or remove the compound from the environment. This includes advanced oxidation processes, which use powerful oxidizing agents to break down organic pollutants into less harmful substances. Bioremediation, which utilizes microorganisms to metabolize contaminants, offers a potentially sustainable and low-cost solution. Furthermore, the development of novel adsorbent materials could be explored for the efficient capture and removal of this compound from industrial wastewater streams, preventing its release into the environment.

Table 4: Potential Advanced Technologies for this compound Monitoring and Remediation

This conceptual table outlines the types of technologies that could be developed and their target performance metrics for environmental applications.

TechnologyApplicationTarget Performance Metric
Electrochemical SensorIn-situ water monitoringDetection Limit < 1 µg/L
LC/MS/MS MethodLaboratory analysisQuantification Limit < 0.1 µg/L
Ozone/UV Advanced OxidationWastewater treatment>99.5% removal efficiency
Bioreactor with specialized bacteriaSoil/water remediationDegradation half-life < 24 hours
Functionalized Adsorbent ResinIndustrial effluent polishing>99% capture rate

Q & A

Q. What are the recommended synthetic routes for dicyclohexylmethanamine in laboratory settings?

  • Methodological Answer: The synthesis typically involves reacting cyclohexyl derivatives with dimethylamine and formaldehyde under controlled conditions. Acid or base catalysts (e.g., HCl or NaOH) are used to optimize yield and selectivity. For example, [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine, a structurally similar compound, is synthesized via reductive amination or nucleophilic substitution, with reaction temperatures maintained between 50–80°C to prevent side reactions . Purification via column chromatography or recrystallization is recommended to isolate the product.

Q. What safety protocols are essential when handling this compound in laboratory experiments?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use full-face shields during high-risk procedures (e.g., distillation) .
  • Ventilation: Conduct reactions in fume hoods to minimize inhalation exposure. Ensure local exhaust ventilation for open handling .
  • Spill Management: Neutralize spills with dilute acetic acid and adsorb using inert materials (e.g., vermiculite). Dispose of waste via approved hazardous waste protocols .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer:
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at –20°C in amber glass vials under nitrogen to prevent oxidation .
  • Light Sensitivity: Conduct accelerated degradation studies using UV-Vis spectroscopy to monitor changes in absorbance spectra under UV light exposure .

Advanced Research Questions

Q. What advanced analytical techniques are employed to resolve structural ambiguities in this compound derivatives?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the cyclohexyl ring. For diastereomeric mixtures, apply 1H^1H-1H^1H COSY and NOESY to distinguish stereoisomers .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formulas with HRMS (e.g., ESI-TOF) to detect impurities or byproducts at ppm levels .

Q. How should researchers address contradictions in bioactivity data across studies involving this compound analogs?

  • Methodological Answer:
  • Meta-Analysis: Systematically compare experimental conditions (e.g., cell lines, assay protocols) using tools like PRISMA guidelines to identify confounding variables .
  • Dose-Response Replication: Replicate studies under standardized conditions (e.g., fixed concentration ranges, controlled pH) to isolate structure-activity relationships (SARs) .

Q. What strategies optimize the use of this compound as a chiral ligand in asymmetric catalysis?

  • Methodological Answer:
  • Ligand Screening: Test enantioselectivity in model reactions (e.g., asymmetric hydrogenation) using a combinatorial library of this compound derivatives. Monitor outcomes via chiral HPLC .
  • Computational Modeling: Employ density functional theory (DFT) to predict steric and electronic effects of substituents on catalytic efficiency .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer:
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity in real time .
  • Design of Experiments (DoE): Use factorial designs to optimize critical parameters (e.g., temperature, catalyst loading) and reduce variability .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data for this compound?

  • Methodological Answer:
  • Probit Analysis: Calculate median lethal dose (LD50_{50}) using probit regression for binary response data (e.g., survival/death in animal models) .
  • ANOVA with Tukey’s Test: Compare toxicity across multiple concentrations to identify significant thresholds .

Q. How should conflicting results in solvent compatibility studies be resolved?

  • Methodological Answer:
  • Solvent Polarity Screening: Test solubility and stability in solvents with varying Hansen solubility parameters (δd_d, δp_p, δh_h) to identify optimal media .
  • Accelerated Aging Studies: Expose samples to elevated temperatures (40–60°C) in different solvents and analyze degradation via GC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
Dicyclohexylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.